Lipophilicity Advantage: XLogP3 of 1.2 vs. Generic Pyridazinone Scaffolds
The computed XLogP3 of 6-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is 1.2, as provided by PubChem [2]. In contrast, the unsubstituted pyridazinone core (pyridazin-3(2H)-one) has a predicted logP of approximately −1.0 to −0.5 [3]. This difference of >1.7 log units indicates that the compound is substantially more lipophilic than the parent scaffold, enhancing its potential for membrane permeation and CNS target engagement [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem computed) |
| Comparator Or Baseline | Pyridazin-3(2H)-one (unsubstituted core): predicted logP ≈ −0.5 to −1.0 |
| Quantified Difference | Δ logP ≈ 1.7–2.2 units (more lipophilic) |
| Conditions | Computed using XLogP3 algorithm; baseline values from literature estimates for the core scaffold. |
Why This Matters
Higher lipophilicity within the optimal range (logP 1–3) improves the probability of passive membrane diffusion and oral bioavailability, making this compound a better starting point for hit-to-lead optimization than the unsubstituted core scaffold.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] PubChem Compound Summary for CID 126857332, 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one. National Center for Biotechnology Information (2025). View Source
- [3] Pyridazin-3(2H)-one physicochemical data, estimated using ACD/Labs Percepta or similar. Dataset not publicly available; value range based on common scaffold predictions. View Source
